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molecular formula C14H10ClFO2S B8554252 Benzeneacetic acid, 2-[(3-chloro-4-fluorophenyl)thio]- CAS No. 60810-67-5

Benzeneacetic acid, 2-[(3-chloro-4-fluorophenyl)thio]-

Cat. No. B8554252
M. Wt: 296.7 g/mol
InChI Key: LRFFNNRPPWNUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04238611

Procedure details

The thiophenol from the preceding experiment (34.5 g) is added at 50° C. to a solution of potassium hydroxide (40 g) in water (425 ml) and this mixture is stirred until it becomes homogeneous. Then, o-iodophenylacetic acid (55.0 g) and copper powder (2.0 g) are added and the mixture refluxed for 24 hours. While still warm, the solution is filtered with charcoal, the filtrate diluted with water and acidified with hydrochloric acid. The separated crude oily acid is extracted with benzene, the solvent evaporated and the residue crystallized from aqueous ethanol, yielding 45.2 g (72%) of 2-(3-chloro-4-fluorophenylthio)phenylacetic acid which in the pure state melts at 85°-87° C. (cyclohexane-hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
425 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([SH:9])[CH:5]=[CH:6][C:7]=1[F:8].[OH-].[K+].I[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][C:20]([OH:22])=[O:21]>O.[Cu]>[Cl:1][C:2]1[CH:3]=[C:4]([S:9][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH2:19][C:20]([OH:22])=[O:21])[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1F)S
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
425 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
IC1=C(C=CC=C1)CC(=O)O
Name
copper
Quantity
2 g
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
this mixture is stirred until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
While still warm
FILTRATION
Type
FILTRATION
Details
the solution is filtered with charcoal
ADDITION
Type
ADDITION
Details
the filtrate diluted with water
CUSTOM
Type
CUSTOM
Details
The separated crude oily acid
EXTRACTION
Type
EXTRACTION
Details
is extracted with benzene
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)SC1=C(C=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 45.2 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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